Cas no 1449599-13-6 (Benzoxazole, 6-bromo-4-fluoro-2-methyl-)

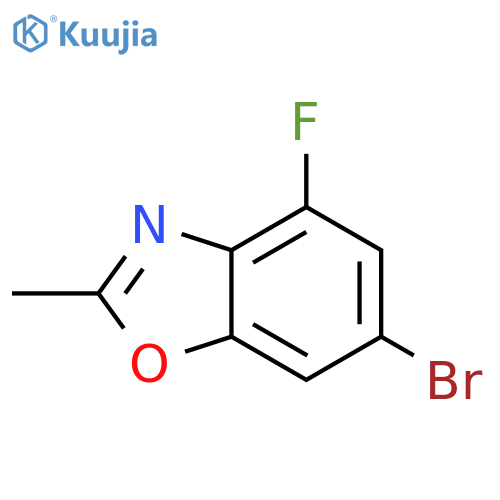

1449599-13-6 structure

商品名:Benzoxazole, 6-bromo-4-fluoro-2-methyl-

CAS番号:1449599-13-6

MF:C8H5BrFNO

メガワット:230.033804655075

CID:5548564

Benzoxazole, 6-bromo-4-fluoro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzoxazole, 6-bromo-4-fluoro-2-methyl-

-

- インチ: 1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3

- InChIKey: YRIIBJDQDIQTAG-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(Br)=CC(F)=C2N=C1C

Benzoxazole, 6-bromo-4-fluoro-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6759232-0.25g |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 0.25g |

$452.0 | 2023-05-30 | |

| Enamine | EN300-6759232-5.0g |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 5g |

$2650.0 | 2023-05-30 | |

| Aaron | AR028FEL-1g |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 1g |

$1282.00 | 2025-02-16 | |

| 1PlusChem | 1P028F69-500mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 500mg |

$944.00 | 2024-06-20 | |

| 1PlusChem | 1P028F69-50mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 50mg |

$315.00 | 2024-06-20 | |

| Aaron | AR028FEL-100mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 100mg |

$461.00 | 2025-02-16 | |

| Aaron | AR028FEL-250mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 250mg |

$647.00 | 2025-02-16 | |

| Aaron | AR028FEL-50mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 50mg |

$317.00 | 2025-02-16 | |

| Aaron | AR028FEL-5g |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 5g |

$3669.00 | 2023-12-16 | |

| Aaron | AR028FEL-500mg |

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole |

1449599-13-6 | 95% | 500mg |

$1006.00 | 2025-02-16 |

Benzoxazole, 6-bromo-4-fluoro-2-methyl- 関連文献

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1449599-13-6 (Benzoxazole, 6-bromo-4-fluoro-2-methyl-) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1449599-13-6)Benzoxazole, 6-bromo-4-fluoro-2-methyl-

清らかである:99%

はかる:1.0g

価格 ($):165.0